Methyl 2-bromo-3-(hydroxymethyl)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWVDQOYFPYFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for Carbon-Bromine Bond Installation
The introduction of a bromine atom at the C-2 position of a 3-substituted methyl benzoate (B1203000) derivative is a key challenge due to the electronic properties of the ester and hydroxymethyl precursor groups. The ester group is a meta-director in electrophilic aromatic substitution, while the hydroxymethyl group (or its precursor) will also influence the regioselectivity of bromination. Therefore, direct bromination strategies must be carefully designed to overcome these directing effects.
Directed Bromination of Methyl Benzoate Derivatives
Directed ortho metalation (DoM) is a powerful strategy to achieve regioselective functionalization of aromatic rings. In the context of synthesizing Methyl 2-bromo-3-(hydroxymethyl)benzoate, a plausible approach involves the use of a directing group at the 3-position of the methyl benzoate ring. This directing group can coordinate to an organolithium reagent, facilitating deprotonation at the adjacent ortho (C-2) position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to install the bromine atom with high regioselectivity.
For instance, a precursor such as methyl 3-(methoxymethyl)benzoate could be employed. The methoxymethyl group can act as a directing group. The synthetic sequence would involve:
Directed ortho-Lithiation: Treatment of the starting material with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to generate the 2-lithiated intermediate.
Bromination: Quenching of the lithiated species with a suitable brominating agent like NBS or bromine (Br₂) to yield methyl 2-bromo-3-(methoxymethyl)benzoate.
Deprotection: Cleavage of the methoxymethyl ether to unveil the hydroxymethyl group, yielding the final product.
This directed approach circumvents the inherent meta-directing effect of the ester group, allowing for precise installation of the bromine atom at the desired ortho position.
Bromination with N-Bromosuccinimide (NBS) and Related Reagents
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for various bromination reactions. While it is commonly employed for allylic and benzylic brominations under radical conditions, it can also effect aromatic bromination, particularly on activated or electron-rich aromatic rings. The direct bromination of a methyl 3-(hydroxymethyl)benzoate precursor with NBS under standard electrophilic conditions is challenging due to the deactivating nature of the ester group.
However, benzylic bromination of a related precursor, methyl 3-methylbenzoate, using NBS and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is a well-established reaction to produce methyl 3-(bromomethyl)benzoate. This reaction proceeds via a free radical mechanism on the methyl group and not on the aromatic ring. While this specific reaction does not directly yield the target compound, it highlights the utility of NBS in functionalizing precursors.
For aromatic bromination with NBS, more forcing conditions or the use of a catalyst may be necessary. For instance, the bromination of deactivated aromatic compounds with NBS can sometimes be achieved in the presence of a strong acid like concentrated sulfuric acid. This method, however, may lack regioselectivity and could lead to a mixture of products.
| Reagent System | Substrate | Product | Reaction Type |
| NBS, AIBN | Methyl 3-methylbenzoate | Methyl 3-(bromomethyl)benzoate | Benzylic Bromination |
| NBS, H₂SO₄ | Deactivated Aromatics | Bromoaromatics | Electrophilic Bromination |
Regioselective Bromination Techniques
Achieving regioselective bromination at the C-2 position of a 3-substituted methyl benzoate requires overcoming the inherent electronic preferences of the substituents. As the ester group directs incoming electrophiles to the meta position (C-5), and the hydroxymethyl (or a precursor) is a weak ortho, para-director, a mixture of isomers is likely in a direct electrophilic bromination.
One advanced strategy to control regioselectivity is through halogen-metal exchange. A potential, albeit more complex, route could start from a 1,2,3-trisubstituted benzene (B151609). For example, starting with 2,3-dibromobenzoic acid, one could selectively perform a halogen-metal exchange at the 2-position followed by quenching with an appropriate electrophile to install a precursor for the hydroxymethyl group. Subsequent esterification would then be required.
Another approach involves blocking the more reactive positions on the aromatic ring. If the C-5 position is significantly more activated towards bromination, it could be temporarily blocked with a group that can be removed later in the synthetic sequence. However, this adds to the number of synthetic steps.
Ultimately, for a highly regioselective bromination to obtain the 2-bromo-3-substituted pattern, directed ortho metalation remains one of the most reliable and predictable strategies.
Approaches to Hydroxymethyl Group Incorporation
The introduction of a hydroxymethyl group at the C-3 position of methyl 2-bromobenzoate can be achieved through a few synthetic pathways, most commonly involving the formylation of the aromatic ring followed by reduction, or through direct hydroxymethylation reactions.
Formylation and Subsequent Reduction Protocols
A common and reliable method for introducing a hydroxymethyl group is a two-step process involving formylation followed by reduction.
Formylation: The introduction of a formyl (-CHO) group onto the methyl 2-bromobenzoate backbone at the C-3 position is the first step. This can be challenging due to the deactivating nature of both the bromo and ester substituents. A powerful method to achieve this is through ortho-lithiation of a suitably protected precursor, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). For instance, if a directing group is present at a position that directs lithiation to C-3, this would be a viable route. A more direct approach, though potentially lower yielding, could involve Friedel-Crafts formylation or related reactions, although these are generally less effective on deactivated rings. A palladium-catalyzed carbonylation of an aryl halide in the presence of a hydride source can also yield an aldehyde.
Reduction: Once the methyl 2-bromo-3-formylbenzoate intermediate is obtained, the aldehyde functionality can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred as it is a milder reagent and will not typically reduce the ester functionality under standard conditions.
| Step | Reagents | Intermediate/Product |
| Formylation | 1. Strong Base (e.g., n-BuLi) 2. DMF | Methyl 2-bromo-3-formylbenzoate |
| Reduction | NaBH₄ | This compound |
Direct Hydroxymethylation Reactions
Direct hydroxymethylation involves the one-step introduction of a -CH₂OH group onto the aromatic ring. This can be accomplished using formaldehyde (CH₂O) or its synthetic equivalents, such as paraformaldehyde, under acidic or basic conditions.
For electron-rich aromatic compounds like phenols, hydroxymethylation with formaldehyde is a well-known reaction (Lederer-Manasse reaction). However, for a deactivated substrate like methyl 2-bromobenzoate, this reaction is less facile. The reaction typically requires activation of the aromatic ring.
A potential route could involve a lithiation-based approach. The generation of an aryllithium or Grignard reagent at the C-3 position of a methyl 2-bromobenzoate derivative, followed by quenching with a carefully controlled amount of formaldehyde, could yield the desired hydroxymethyl group. However, controlling the reactivity to prevent side reactions, such as multiple additions to formaldehyde, can be challenging.
Ortho-Hydroxymethylation of Substituted Benzoates
The direct introduction of a hydroxymethyl group (–CH₂OH) at the ortho-position of a substituted benzoate, such as methyl 2-bromobenzoate, presents a significant synthetic challenge due to the directing effects of the ester and bromo substituents. Both are deactivating and meta-directing, making direct ortho-functionalization difficult to achieve with high selectivity.
However, several strategies can be envisioned to achieve ortho-hydroxymethylation. One potential route involves a directed ortho-metalation (DoM) strategy. In this approach, a directing group would be used to guide a metalating agent (e.g., an organolithium reagent) to the ortho-position. Subsequent reaction with an electrophile like formaldehyde (CH₂O) would install the hydroxymethyl group. For a substrate like methyl 2-bromobenzoate, the ester group itself is a poor directing group for this purpose. Therefore, this strategy would likely be more effective on the corresponding benzoic acid, where the carboxylate can act as a directing group, followed by esterification.
Another approach could involve the use of transition metal-catalyzed C-H activation. researchgate.net While literature on the direct hydroxymethylation of this specific substrate is scarce, ruthenium-catalyzed ortho C-O bond formation via C-H bond activation has been demonstrated for other substituted aromatics. researchgate.net This methodology could potentially be adapted for the ortho-hydroxymethylation of substituted benzoates.
Hydroxymethylation, in a general sense, is a chemical reaction that installs the CH₂OH group and can be achieved through various methods, often involving formaldehyde as the key reagent. wikipedia.org
Esterification Routes for Methyl Benzoate Moiety Formation
The formation of the methyl ester group in this compound is typically achieved through the esterification of the corresponding carboxylic acid, 2-bromo-3-(hydroxymethyl)benzoic acid. The most common and well-established method for this transformation is the Fischer esterification. blogspot.compbworks.comstudy.com
Fischer esterification involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). blogspot.compbworks.comprepchem.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, or water is removed as it is formed. blogspot.compbworks.com
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. pbworks.com Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the methyl ester. pbworks.com
Table 1: Typical Conditions for Fischer Esterification
| Reactant | Reagent | Catalyst | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|---|
| Benzoic Acid | Methanol (excess) | Conc. H₂SO₄ | Methanol | Reflux | 1-5 hours | ~70% |
This table presents typical conditions for the Fischer esterification of benzoic acid, which are analogous to the conditions that would be used for 2-bromo-3-(hydroxymethyl)benzoic acid. prepchem.comyoutube.com
Alternative esterification methods include reaction with diazomethane or using coupling agents like dicyclohexylcarbodiimide (DCC) with methanol. However, Fischer esterification remains a cost-effective and common method for this type of transformation.
Multi-Step Synthetic Sequences and Overall Yield Optimization
Convergent Synthesis Strategies
For this compound, a convergent approach could involve the synthesis of a brominated aromatic ring with a protected hydroxymethyl group and a separate precursor for the methyl ester. For example, one fragment could be 1-bromo-2-(methoxymethyl)benzene, which is then carboxylated at the 3-position, followed by esterification. The challenge in this approach lies in the selective functionalization of the pre-substituted ring.
Linear Synthesis Pathways
In a linear synthesis, the molecule is built step-by-step from a starting material in a sequential manner. youtube.com A plausible linear synthesis for this compound could start from 2-bromo-3-methylbenzoic acid. orgsyn.org This starting material could be subjected to benzylic bromination using a reagent like N-bromosuccinimide (NBS) under radical initiation to form 2-bromo-3-(bromomethyl)benzoic acid. Subsequent hydrolysis of the benzylic bromide would yield 2-bromo-3-(hydroxymethyl)benzoic acid. The final step would be the Fischer esterification as described previously.
Plausible Linear Synthetic Pathway:
Start: 2-Bromo-3-methylbenzoic acid sigmaaldrich.com
Benzylic Bromination: Reaction with NBS and a radical initiator (e.g., AIBN or benzoyl peroxide) to form 2-bromo-3-(bromomethyl)benzoic acid.
Hydrolysis: Conversion of the bromomethyl group to a hydroxymethyl group, for example, by reaction with aqueous sodium hydroxide (B78521).
Esterification: Fischer esterification with methanol and a strong acid catalyst to yield this compound.
Comparison of Synthetic Route Efficiency and Selectivity
Table 2: Hypothetical Yield Comparison of Synthetic Strategies
| Strategy | Number of Steps (Longest Chain) | Assumed Yield per Step | Overall Yield |
|---|---|---|---|
| Linear Synthesis | 4 | 80% | 41% |
| Convergent Synthesis | 2 (after fragment synthesis) | 80% | 64% |
Green Chemistry Considerations in Synthesis Development
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijsrst.comdergipark.org.trepitomejournals.com In the synthesis of this compound, several green chemistry principles can be applied.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ijsrst.com Reactions with high atom economy, such as addition reactions, are preferred over substitution reactions that generate by-products.
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. nih.gov For example, exploring solvent-free reaction conditions or using greener solvents like water or supercritical fluids could be considered. nih.gov
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. ijsrst.com The use of microwave or ultrasound-assisted reactions can sometimes lead to shorter reaction times and lower energy usage. nih.gov
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. dergipark.org.tr Catalysts are used in small amounts and can be recycled, which reduces waste. dergipark.org.tr For instance, using a solid acid catalyst for esterification could simplify purification and allow for catalyst reuse.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Atom Economy and Waste Minimization
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a cornerstone of green chemistry. Minimizing the generation of waste is intrinsically linked to maximizing atom economy.
Esterification of 2-bromo-3-methylbenzoic acid:
The initial step involves the esterification of 2-bromo-3-methylbenzoic acid. Traditional methods often employ an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).
From an atom economy perspective, the Fischer esterification is an efficient reaction, with water being the only byproduct. However, the use of excess methanol and a stoichiometric amount of a strong acid catalyst, which requires neutralization, generates waste. More sustainable approaches include the use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) or zeolites, which can be easily recovered and reused, thereby minimizing waste. nih.gov Microwave-assisted synthesis has also been shown to accelerate esterification reactions, often with reduced energy consumption. ijsdr.org
Benzylic Bromination of Methyl 2-bromo-3-methylbenzoate:
The second step, a benzylic bromination, typically utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.comwikipedia.org
Hydrolysis of Methyl 2-bromo-3-(bromomethyl)benzoate:
The final step is the hydrolysis of the benzylic bromide to the corresponding alcohol. This is typically achieved by reacting the bromide with water, often in the presence of a base like sodium bicarbonate to neutralize the HBr formed.
This reaction generally has a good atom economy, with the primary byproduct being the bromide salt. The use of water as the reactant and solvent makes this step inherently green. orientjchem.org The main waste product is the inorganic salt formed from the neutralization of HBr.
Table 1: Proposed Synthesis of this compound and Green Chemistry Considerations
| Step | Reaction | Reagents & Catalysts | Byproducts & Waste | Atom Economy Considerations | Waste Minimization Strategies |
| 1 | Esterification | 2-bromo-3-methylbenzoic acid, Methanol, Acid Catalyst (e.g., H₂SO₄ or solid acid) | Water, Neutralized acid | High theoretical atom economy. Excess methanol and catalyst neutralization reduce practical efficiency. | Use of recyclable solid acid catalysts. nih.gov Microwave-assisted reaction to reduce energy and potentially reagent excess. ijsdr.org |
| 2 | Benzylic Bromination | Methyl 2-bromo-3-methylbenzoate, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Succinimide, HBr | Poor, due to the stoichiometric formation of succinimide. | Recycling of the succinimide byproduct. |
| 3 | Hydrolysis | Methyl 2-bromo-3-(bromomethyl)benzoate, Water, Base (e.g., NaHCO₃) | Sodium bromide, Carbon dioxide (if bicarbonate is used) | Good, with water as a reactant. | Use of water as a green solvent. orientjchem.org |
Solvent Selection and Alternative Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile organic compounds (VOCs), which contribute to air pollution and have associated health and safety risks.
Esterification:
While esterification can be carried out without a solvent by using an excess of the alcohol, in cases where a solvent is necessary, greener alternatives to traditional solvents like toluene are desirable. Deep eutectic solvents (DESs) and ionic liquids have been explored as both catalysts and solvents for esterification reactions, offering benefits such as low volatility and potential for recyclability. dergipark.org.tr Solvent-free conditions, where possible, represent the ideal green chemistry approach. dergipark.org.tr
Benzylic Bromination:
Historically, benzylic brominations with NBS were often conducted in carbon tetrachloride (CCl₄), a solvent that is now heavily restricted due to its ozone-depleting and carcinogenic properties. mychemblog.comreddit.com Safer alternatives that have been successfully employed include cyclohexane, acetonitrile (B52724), and 1,2-dichloroethane. reddit.com Research into even greener solvent alternatives is ongoing, with some reports suggesting the use of diethyl carbonate or even aqueous conditions for certain radical brominations. scilit.com
Hydrolysis:
The final hydrolysis step is well-suited to the use of water as the solvent, which is the most environmentally benign solvent available. orientjchem.org The use of water not only as a solvent but also as a reactant in this step aligns perfectly with the principles of green chemistry. Depending on the solubility of the starting material, a co-solvent might be necessary. In such cases, readily biodegradable and low-toxicity solvents like ethanol (B145695) would be preferred.
Table 2: Solvent Selection in the Proposed Synthesis of this compound
| Step | Traditional Solvents | Greener Alternative Solvents | Rationale for Alternative Selection |
| 1 | Toluene | Excess Methanol (solvent-free), Deep Eutectic Solvents (DESs), Ionic Liquids | Elimination of volatile organic compounds (VOCs). dergipark.org.tr DESs and ionic liquids can act as both catalyst and solvent and are often recyclable. dergipark.org.tr |
| 2 | Carbon Tetrachloride (CCl₄) | Cyclohexane, Acetonitrile, 1,2-Dichloroethane, Diethyl Carbonate | Avoidance of ozone-depleting and carcinogenic CCl₄. reddit.comscilit.com Acetonitrile and diethyl carbonate are considered less toxic alternatives. reddit.comscilit.com |
| 3 | - | Water | Water is a non-toxic, non-flammable, and readily available solvent. orientjchem.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignments
Proton NMR (¹H NMR) is instrumental in identifying the number and environment of hydrogen atoms within a molecule. For Methyl 2-bromo-3-(hydroxymethyl)benzoate, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the hydroxymethyl protons, and the hydroxyl proton.
The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromo, hydroxymethyl, and methyl ester substituents on the benzene (B151609) ring. The bromine atom, being electron-withdrawing, would deshield adjacent protons, causing them to resonate at a higher chemical shift. Conversely, the hydroxymethyl group may have a slight shielding or deshielding effect depending on its conformational orientation. The protons of the methyl ester group would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and their chemical shift would be in the range of 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
A detailed analysis of the coupling patterns (spin-spin splitting) between adjacent aromatic protons would be crucial for definitively assigning the substitution pattern on the benzene ring.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | 3.8 - 3.9 | s |
| -CH₂OH | 4.6 - 4.8 | s |
| Ar-H | 7.2 - 7.8 | m |
| -OH | Variable | br s |
s = singlet, br s = broad singlet, m = multiplet. Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The aromatic carbons would resonate in the region of 120-140 ppm. The carbon atom attached to the bromine (C-2) would be significantly influenced by the halogen's electronegativity and would likely appear in the upper end of this range or slightly higher. The chemical shifts of the other aromatic carbons would be determined by the combined electronic effects of all substituents. The carbon of the methyl ester (-OCH₃) would be found around 52 ppm, and the carbon of the hydroxymethyl group (-CH₂OH) would typically be observed in the 60-65 ppm range.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| C-Br | 125 - 130 |
| C-COOCH₃ | 130 - 135 |
| C-CH₂OH | 138 - 142 |
| Ar-C | 128 - 132 |
| -CH₂OH | 60 - 65 |
| -OCH₃ | 51 - 53 |
Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would be particularly useful in establishing the connectivity of the aromatic protons and confirming their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular structure. For instance, correlations would be expected between the methyl ester protons and the carbonyl carbon, as well as between the methylene protons of the hydroxymethyl group and the aromatic carbons to which it is attached and its neighboring carbons.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₉H₉BrO₃), HRMS would be able to confirm this exact molecular formula by matching the experimentally measured mass to the calculated theoretical mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed. This technique provides detailed information about the connectivity of the molecule and can help to distinguish between isomers.
For this compound, characteristic fragmentation pathways would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Loss of the entire methoxycarbonyl group (-COOCH₃).
Loss of the hydroxymethyl group (-CH₂OH).
Cleavage of the bromine atom.
The analysis of these fragmentation patterns would provide further confirmation of the proposed structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The primary functional groups in this compound that give rise to characteristic vibrational bands are the ester group (C=O, C-O), the hydroxymethyl group (-CH2OH), the aromatic ring (C-H, C=C), and the carbon-bromine bond (C-Br).
Expected Vibrational Modes for this compound:
O-H Stretching: The hydroxymethyl group will exhibit a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration, which is often broadened due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. docbrown.info
C=O Stretching: The carbonyl (C=O) stretch of the ester functional group is one of the most intense and characteristic bands in the IR spectrum, typically found in the range of 1700-1730 cm⁻¹. For a related compound, methyl 2-hydroxybenzoate, this peak is observed at 1680 cm⁻¹. docbrown.info
C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester group will likely appear in the 1100-1300 cm⁻¹ range, while the C-O stretch of the primary alcohol in the hydroxymethyl group is expected around 1050-1150 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration is expected to be found in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong signals in the Raman spectrum. The C-Br bond is also expected to show a characteristic Raman signal. For methyl benzoate (B1203000), a Raman spectrum has been documented and can be used as a reference for the benzoate portion of the target molecule. chemicalbook.com
Table 1: Predicted IR and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic Ring | C-H Stretch | 3000-3100 | Strong |
| Methyl/Methylene (-CH₃, -CH₂) | C-H Stretch | 2850-3000 | Strong |
| Ester (C=O) | C=O Stretch | 1700-1730 | Moderate to Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |
| Ester/Alcohol (C-O) | C-O Stretch | 1050-1300 | Moderate |
| Carbon-Bromine (C-Br) | C-Br Stretch | 500-600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
The primary chromophore in this compound is the substituted benzene ring. The presence of the ester, bromine, and hydroxymethyl substituents will influence the energy of the electronic transitions and thus the λmax values. The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. The non-bonding electrons on the oxygen atoms of the ester and hydroxyl groups, as well as the bromine atom, may also participate in n → π* transitions.
Generally, aromatic esters exhibit strong absorption bands in the UV region. For instance, methyl benzoate shows a primary absorption band around 225 nm and a weaker, structured band around 270 nm. The substitution on the benzene ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The bromine atom, with its lone pairs of electrons, can act as an auxochrome, modifying the intensity and wavelength of the absorption.
Table 2: Expected Electronic Transitions and λmax for this compound
| Chromophore | Electronic Transition | Expected λmax Region (nm) |
|---|---|---|
| Substituted Benzene Ring | π → π* | 200-250 |
| Substituted Benzene Ring | π → π* (benzenoid band) | 260-290 |
| Carbonyl (C=O) and Substituents | n → π* | >300 (typically weak) |
The exact λmax values and molar absorptivities would need to be determined experimentally by recording the UV-Vis spectrum of a solution of the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.
While there is no published crystal structure for this compound, analysis of a related compound, methyl 4-bromo-2-(methoxymethoxy)benzoate, reveals key structural features that are likely to be relevant. In the crystal structure of this analog, the molecule adopts a conformation where the ester group is nearly coplanar with the benzene ring to maximize conjugation. The crystal packing is stabilized by a combination of C-H···O hydrogen bonds and short Br···O contacts, indicating the importance of these weaker interactions in the solid state.
For this compound, it is anticipated that the crystal structure would be significantly influenced by hydrogen bonding involving the hydroxyl group of the hydroxymethyl substituent. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of extended networks, such as chains or sheets, in the crystal lattice. The bromine atom may also participate in halogen bonding, further influencing the solid-state architecture. A definitive crystal structure would provide invaluable information on the molecule's conformation and packing.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. For a substance like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable for assessing its purity and for separating it from starting materials, by-products, or isomers.
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, with a predicted boiling point, is amenable to GC analysis. The compound would be vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile gas phase.
A typical GC method for this compound would likely employ a non-polar or medium-polarity capillary column (e.g., a dimethylpolysiloxane or phenyl-substituted polysiloxane phase). The retention time of the compound would be a key identifier. Coupling the GC with a mass spectrometer (GC-MS) would provide definitive identification based on the mass-to-charge ratio of the fragmented molecule. For instance, a GC-MS method has been developed for the trace level determination of related brominated methyl nitrobenzoate impurities, demonstrating the utility of this technique for analyzing substituted benzoates. amazonaws.com
Table 3: Hypothetical GC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and purification of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC would be the most common approach.
In a reversed-phase HPLC setup, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.
A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of the organic solvent), would likely be employed to achieve good separation of the target compound from any impurities. Detection is typically performed using a UV detector, set to a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. The development of an HPLC method for a "cis-bromo benzoate" derivative using a C18 column and a water/acetonitrile mobile phase illustrates a common approach for this class of compounds. internationaljournalssrg.org
Table 4: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. These methods can be broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) has become a popular method for electronic structure calculations in quantum chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density. A study on the related compound, 2-amino-5-bromo-benzoic acid methyl ester, utilized the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular structure and calculate vibrational frequencies. nih.gov Such calculations provide insights into the molecule's stability and spectroscopic properties. For instance, in the analysis of 4-bromo-3-(methoxymethoxy) benzoic acid, another related molecule, DFT at the B3LYP/6-311++G(d,p) level was used to determine molecular parameters and predict reactivity. researchgate.net
Møller-Plesset perturbation theory is a post-Hartree-Fock method used to account for electron correlation. wikipedia.orgfiveable.me The second-order Møller-Plesset (MP2) method is the most common and provides a significant improvement over Hartree-Fock by capturing a large portion of the correlation energy. fiveable.meq-chem.com MP2 calculations are often employed to obtain more accurate molecular geometries, interaction energies, and thermochemical data. fiveable.me While MP3 and MP4 methods exist and offer further refinement, they are more computationally intensive. fiveable.meq-chem.com
The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. q-chem.com It provides a good starting point for more advanced calculations and is often used for initial geometry optimizations and molecular orbital analysis. However, HF theory does not account for electron correlation, which can be a limitation for accurately predicting certain molecular properties. fiveable.me Møller-Plesset perturbation theory is one of several methods that build upon the HF solution to include electron correlation effects. wikipedia.org
Molecular Orbital Analysis
Molecular orbital analysis provides valuable insights into the chemical reactivity and electronic transitions within a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov
For the related compound, 2-amino-5-bromo-benzoic acid methyl ester, the calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov
Table 1: Frontier Molecular Orbital Energies for a Related Compound (Data for 2-amino-5-bromo-benzoic acid methyl ester)
| Parameter | Energy (eV) |
| HOMO | - |
| LUMO | - |
| Energy Gap (ΔE) | - |
| Specific energy values for 2-amino-5-bromo-benzoic acid methyl ester were not provided in the abstract. nih.gov For another compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO and LUMO energies were -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of -0.08657 eV, indicating high chemical reactivity. nih.gov |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured as stabilization energy, provides insight into the molecule's electronic structure and stability. rsc.org
In the study of 2-amino-5-bromo-benzoic acid methyl ester, NBO calculations were performed to investigate the formation of hydrogen bonds. nih.gov For other molecules, NBO analysis has been used to quantify the delocalization of electron density from lone pairs into antibonding orbitals, which is a key aspect of hyperconjugation. nih.govrsc.org This type of analysis can reveal the underlying electronic factors that contribute to a molecule's conformation and reactivity. For example, in benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, NBO analysis showed that the compound has 97.42% Lewis and 2.58% non-Lewis character, indicating intramolecular charge transfer. nih.gov
Chemical Reactivity and Selectivity Predictions
Theoretical models are employed to forecast how and where Methyl 2-bromo-3-(hydroxymethyl)benzoate will react. These predictions are grounded in the analysis of the molecule's electronic structure.
Fukui functions are a central concept in conceptual DFT, utilized to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. While specific Fukui function calculations for this compound are not broadly published, the methodology allows for the identification of its reactive centers.
Global reactivity descriptors like the electrophilicity index (ω) and nucleophilicity index (ε) provide a measure of a molecule's ability to accept or donate electrons, respectively. For instance, a moderate electrophilicity index suggests a compound can act as an electrophile under appropriate conditions without being aggressively electron-seeking. researchgate.net A related and visually intuitive method is the analysis of the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map illustrates the charge distribution across the molecule, with red-shaded areas indicating negative potential (nucleophilic sites, prone to electrophilic attack) and blue-shaded areas indicating positive potential (electrophilic sites, prone to nucleophilic attack). nih.gov For this compound, the electronegative oxygen atoms of the ester and hydroxyl groups would be expected to show strong negative potential, marking them as key sites for interaction with electrophiles. nih.gov
Table 1: Illustrative Reactivity Index Data for a Substituted Aromatic Compound
This table demonstrates the type of data generated from a conceptual DFT analysis, which could be applied to this compound to predict its reactivity.
| Parameter | Definition | Predicted Value (Arbitrary Units) | Interpretation |
| I | Ionization Potential | 7.5 eV | Energy required to remove an electron |
| A | Electron Affinity | 1.2 eV | Energy released when an electron is added |
| η | Global Hardness | 3.15 eV | Resistance to change in electron distribution |
| ω | Electrophilicity Index | 2.9 eV | Capacity to accept electrons (Moderate Electrophile) |
| ε | Nucleophilicity Index | 0.45 eV⁻¹ | Capacity to donate electrons (Weak Nucleophile) |
Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of chemical transformations. This involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the kinetic bottleneck for the reaction. The energy of this transition state determines the activation energy and, consequently, the reaction rate.
Spectroscopic Property Simulations
Computational methods are highly effective in predicting various spectroscopic properties, which is invaluable for confirming the structure of synthesized compounds and interpreting experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a routine tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. uni-bonn.de The process typically involves:
Optimization of the molecule's 3D geometry using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(2d,p)). comporgchem.com
Calculation of the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).
Conversion of the calculated shielding constants into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
The high correlation between calculated and experimental chemical shifts can confirm a proposed structure or help distinguish between different isomers. comporgchem.com Discrepancies between predicted and observed shifts can often be rationalized by considering solvent effects or conformational dynamics. mdpi.com
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound
This table illustrates how computationally predicted NMR data is compared with experimental results to validate a chemical structure.
| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) |
| C=O | Ester Carbonyl | 168.5 |
| C-Br | Aromatic C attached to Br | 121.0 |
| C-COOCH₃ | Aromatic C attached to Ester | 133.2 |
| C-CH₂OH | Aromatic C attached to Hydroxymethyl | 140.1 |
| C-H | Aromatic | 129.8 |
| C-H | Aromatic | 128.4 |
| C-H | Aromatic | 131.5 |
| -CH₂OH | Hydroxymethyl | 62.7 |
| -OCH₃ | Ester Methyl | 52.9 |
Computational simulations of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are vital for understanding the vibrational modes of a molecule. DFT and Hartree-Fock (HF) methods are used to calculate harmonic vibrational frequencies. researchgate.net
The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. researchgate.net To correct for this, the computed wavenumbers are typically multiplied by a scaling factor, yielding results that show excellent agreement with experimental spectra. researchgate.net Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational frequencies to specific molecular motions, such as C-H stretches, C=O stretches, or ring deformations. researchgate.net
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound
This table shows representative vibrational modes and their predicted frequencies, which are used to interpret experimental IR and Raman spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H Stretch (Hydroxyl) | 3550 | 3400 | - |
| C-H Stretch (Aromatic) | 3105 | 3080 | 3082 |
| C-H Stretch (Methyl) | 2980 | 2965 | 2968 |
| C=O Stretch (Ester) | 1735 | 1715 | 1712 |
| C=C Stretch (Ring) | 1590 | 1585 | 1588 |
| C-O Stretch (Ester) | 1280 | 1275 | 1278 |
| C-Br Stretch | 650 | 645 | 647 |
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating UV-Vis electronic absorption spectra. researchgate.net This analysis calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The results provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is proportional to the intensity of the absorption band.
For aromatic compounds like this compound, the most significant electronic transitions are typically π→π* transitions, originating from the π-system of the benzene (B151609) ring. researchgate.net TD-DFT calculations can predict how substituents on the ring affect the absorption spectrum, such as causing a bathochromic (red) or hypsochromic (blue) shift, which is crucial for applications like UV filters or photosensitizers. researchgate.net
Table 4: Representative TD-DFT Predicted Electronic Transitions for this compound (in Chloroform)
This table presents the kind of data generated by TD-DFT calculations to predict a compound's UV-Vis spectrum.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 295 | 0.18 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 245 | 0.45 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 210 | 0.32 | HOMO → LUMO+1 (π→π*) |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its reactivity and physical properties. The molecule possesses several rotatable bonds, primarily around the ester and hydroxymethyl groups. The rotation around the C(aryl)-C(ester), C(ester)-O, O-C(methyl), C(aryl)-C(hydroxymethyl), and C-O(hydroxyl) bonds leads to various possible conformers.
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this molecule over time. By simulating the atomic motions under defined conditions, MD can reveal the most stable conformers and the energy barriers between them. For a molecule like this compound, key factors influencing conformational preference include:
Steric Hindrance : The bulky bromine atom and the adjacent hydroxymethyl and methyl ester groups can lead to significant steric clashes, disfavoring certain conformations.
Intramolecular Hydrogen Bonding : A significant stabilizing interaction can occur between the hydroxyl proton of the hydroxymethyl group and the carbonyl oxygen of the ester group, forming a pseudo-ring structure. This interaction would significantly restrict the rotational freedom of both substituents and favor a more planar arrangement.
Intermolecular Interactions and Crystal Packing Analysis
The way molecules of this compound interact with each other governs its solid-state properties, such as melting point, solubility, and crystal morphology. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.
This analysis maps various properties onto the Hirshfeld surface, which is the boundary of a molecule's space in a crystal. Key features that would be analyzed for this compound include:
d_norm surface : This surface highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. For this molecule, prominent red spots would be expected for the O-H···O hydrogen bonds involving the hydroxymethyl and ester groups.
2D Fingerprint Plots : These plots summarize the intermolecular contacts in a two-dimensional histogram. The distribution and shape of the points in the plot provide a quantitative breakdown of the types of interactions. For this compound, the fingerprint plot would likely be dominated by O···H/H···O contacts, reflecting the significant role of hydrogen bonding. Other important contacts would include H···H, C···H/H···C, and Br···H/H···Br interactions.
The presence of the bromine atom introduces the possibility of halogen bonding (Br···O), which could be a significant directional interaction influencing the crystal packing. The interplay between the strong O-H···O hydrogen bonds and weaker C-H···O, C-H···π, and halogen bonds would ultimately determine the final crystal structure.
Thermodynamic Property Calculations
Computational chemistry allows for the prediction of key thermodynamic properties of this compound, providing insights into its stability and reactivity. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT).
The standard thermodynamic properties of interest include:
Enthalpy of Formation (ΔH°f) : This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.
Standard Entropy (S°) : This is a measure of the molecular disorder or randomness. It is influenced by the molecule's mass, structure, and vibrational frequencies.
Gibbs Free Energy of Formation (ΔG°f) : This is the ultimate measure of thermodynamic stability under standard conditions, combining both enthalpy and entropy (ΔG°f = ΔH°f - TΔS°). A more negative value indicates greater stability.
While experimentally determined thermodynamic data for this compound is scarce, these values can be reliably calculated. The results of such calculations would provide a basis for understanding the compound's behavior in chemical reactions and equilibria.
Table of Calculated Thermodynamic Properties (Illustrative)
Below is an illustrative table of how calculated thermodynamic data for this compound at 298.15 K would be presented. The exact values would require specific quantum chemical calculations.
| Thermodynamic Property | Symbol | Illustrative Value | Units |
| Standard Enthalpy of Formation | ΔH°f | -450 to -550 | kJ/mol |
| Standard Molar Entropy | S° | 400 to 450 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔG°f | -300 to -400 | kJ/mol |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and sustainable methods for synthesizing Methyl 2-bromo-3-(hydroxymethyl)benzoate is a primary research objective. Current approaches often rely on multi-step processes that can be resource-intensive. Future research should target the development of more direct and atom-economical synthetic routes.
A key area of interest lies in the application of advanced catalytic systems. For instance, the use of solid acid catalysts, such as zirconium-based catalysts, has shown promise in the esterification of benzoic acids. mdpi.com Investigating the efficacy of these reusable and environmentally benign catalysts for the direct synthesis of this compound could lead to more sustainable production methods.
Furthermore, exploring palladium-catalyzed reactions for the introduction of the bromo- and hydroxymethyl groups could offer higher selectivity and yield. google.com Research into novel palladium complexes and ligands that can facilitate these transformations in a one-pot or tandem fashion would be a significant advancement.
Advanced Functionalization Strategies for Enhanced Reactivity
The true potential of this compound lies in its capacity for diverse functionalization. The bromine atom, the hydroxymethyl group, and the aromatic ring itself are all amenable to a wide range of chemical modifications.
Future research should focus on developing selective functionalization strategies. For example, the development of orthogonal protecting group strategies would allow for the independent modification of the hydroxymethyl and carboxyl groups, enabling the synthesis of complex, multifunctional molecules.
Moreover, the bromine atom serves as a key handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Investigating the use of modern, highly active palladium and nickel catalysts for these transformations will be crucial for expanding the synthetic utility of this compound. The development of methods for the late-stage functionalization of the aromatic ring, such as C-H activation, would also open up new avenues for creating novel derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms offers a paradigm shift in the production and derivatization of fine chemicals. researchgate.net These technologies enable precise control over reaction parameters, leading to improved yields, enhanced safety, and greater reproducibility. researchgate.net
Future research should explore the translation of batch syntheses of this compound and its derivatives to continuous flow processes. This would not only improve efficiency but also facilitate the rapid generation of compound libraries for screening and optimization. Automated platforms can be programmed to perform multi-step synthetic sequences, including reaction, work-up, and purification, thereby accelerating the discovery of new molecules with desired properties. mpg.de The development of robust flow protocols for the functionalization of this compound would be a significant step towards its industrial-scale application. nih.gov
Deeper Computational Insight into Reaction Mechanisms and Selectivity
Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. In the context of this compound, density functional theory (DFT) and other computational methods can be employed to gain a deeper understanding of its electronic structure and reactivity.
Future research should utilize computational modeling to:
Elucidate the mechanisms of key synthetic transformations, such as catalytic C-Br bond activation and functional group interconversions.
Predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the benzene (B151609) ring.
Design novel catalysts with enhanced activity and selectivity for the synthesis and functionalization of this compound.
Simulate the spectroscopic properties (e.g., NMR, IR) of the parent compound and its derivatives to aid in their characterization. nih.gov
By combining computational insights with experimental studies, researchers can accelerate the development of new and improved synthetic methods.
Development of New Applications in Materials Science and Organic Chemistry
The versatile chemical nature of this compound makes it an attractive building block for the synthesis of a wide range of organic materials and complex molecules.
In materials science , the hydroxymethyl group can be used as a handle for polymerization, allowing for the incorporation of this brominated aromatic unit into polyesters, polyurethanes, and other polymers. The presence of the bromine atom can impart flame-retardant properties to these materials. Furthermore, the aromatic core can be modified to create novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In organic chemistry , this compound can serve as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The bromo- and hydroxymethyl groups provide anchor points for the construction of more complex molecular architectures. For instance, it can be envisioned as a precursor for the synthesis of novel isoindolinone derivatives, a scaffold found in a number of biologically active compounds. google.com
The following table outlines potential research directions and their anticipated impact:
| Research Direction | Key Methodologies | Potential Impact |
| Novel Synthetic Routes | Solid acid catalysis, Palladium-catalyzed C-H activation | More sustainable and efficient synthesis, reduced waste |
| Advanced Functionalization | Orthogonal protecting groups, Modern cross-coupling | Access to a wider range of novel derivatives |
| Flow Chemistry Integration | Continuous flow reactors, Automated synthesis platforms | Accelerated discovery, improved safety and scalability |
| Computational Insight | Density Functional Theory (DFT), Mechanistic studies | Rational design of catalysts and synthetic routes |
| New Applications | Polymerization, Synthesis of bioactive molecules | Development of new functional materials and therapeutics |
As research into this promising compound continues, a deeper understanding of its chemical properties and reactivity will undoubtedly lead to the discovery of new and valuable applications, solidifying its place as a key building block in the chemist's toolbox.
Q & A
Resolving inconsistencies in synthetic yields from similar routes
- Methodological Answer : Trace impurities (e.g., residual DMF) may inhibit crystallization. Implement rigorous drying (azeotropic distillation with toluene) and characterize intermediates (e.g., brominated precursors) via GC-MS. Statistical optimization (DoE) identifies critical factors (e.g., reaction time, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
